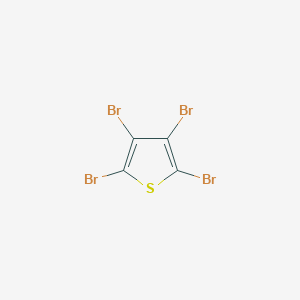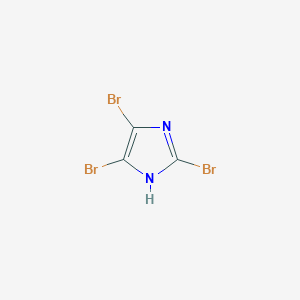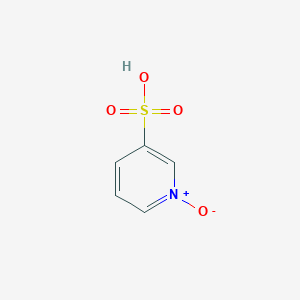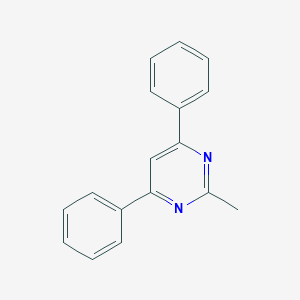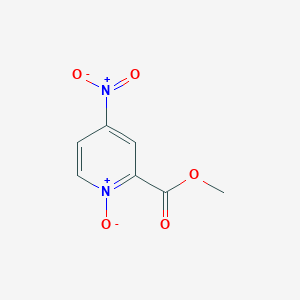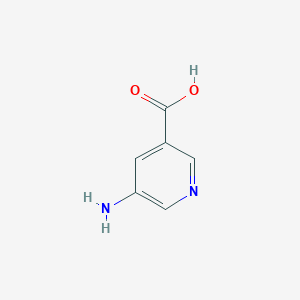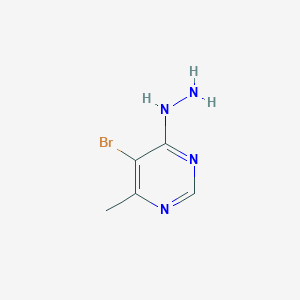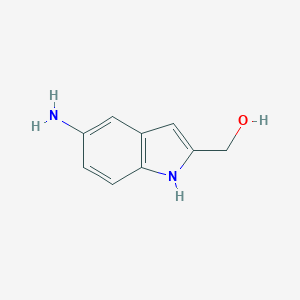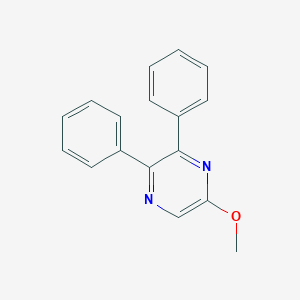
3-Chloroquinoxalin-2-amine
Vue d'ensemble
Description
3-Chloroquinoxalin-2-amine is a chemical compound with the molecular formula C8H6ClN3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Applications De Recherche Scientifique
3-Chloroquinoxalin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
3-Chloroquinoxalin-2-amine is a versatile compound that interacts with multiple targets. It has been identified as an activator of the enzyme SIRT1 . It also shows inhibitory activity against Rho kinase . Furthermore, it has been found to be a potent inhibitor against the enzymes luciferase and phosphodiesterase .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, as an activator of SIRT1, it enhances the enzymatic activity, leading to increased deacetylation of target proteins . As an inhibitor of Rho kinase, luciferase, and phosphodiesterase, it binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with multiple targets. The activation of SIRT1 can lead to the deacetylation of various proteins, affecting pathways related to aging, inflammation, and metabolic regulation . The inhibition of Rho kinase can impact cell migration and contraction . The inhibition of luciferase and phosphodiesterase can affect cellular signaling and the breakdown of cyclic AMP and cyclic GMP, respectively .
Pharmacokinetics
The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . This suggests that it could potentially affect the metabolism of drugs that are substrates of CYP1A2 .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, the activation of SIRT1 can lead to the deacetylation of various proteins, affecting cellular processes such as inflammation and metabolic regulation . The inhibition of Rho kinase can affect cell migration and contraction . The inhibition of luciferase and phosphodiesterase can affect cellular signaling .
Analyse Biochimique
Biochemical Properties
It is known that it can be used in the synthesis of biologically active 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxalines . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Some quinoxaline derivatives have shown inhibition activity in biochemical assays
Molecular Mechanism
A study has suggested a possible mechanism for the synthesis of pyrrolo[2,3-b]quinoxalines from 3-Chloroquinoxalin-2-amines
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 142-144°C and a predicted boiling point of 289.0°C at 760 mmHg
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxalin-2-amine typically involves the reaction of 2,3-dichloroquinoxaline with aromatic amines. One common method is the aromatic nucleophilic substitution reaction, where 2,3-dichloroquinoxaline reacts with substituted aromatic amines in the presence of aluminum chloride . Another method involves the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of palladium acetate, sodium acetate, and potassium tert-butoxide in dimethyl sulfoxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloroquinoxalin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization Reactions: It can react with internal alkynes to form pyrrolo[2,3-b]quinoxalines in the presence of palladium catalysts.
Common Reagents and Conditions:
Palladium Acetate (Pd(OAc)2): Used as a catalyst in cyclization reactions.
Sodium Acetate (NaOAc): Used as a base in cyclization reactions.
Potassium tert-Butoxide (KOtBu): Used as a strong base in cyclization reactions.
Dimethyl Sulfoxide (DMSO): Used as a solvent in various reactions.
Major Products:
Pyrrolo[2,3-b]quinoxalines: Formed through cyclization reactions with internal alkynes.
N-Substituted Quinoxalin-2-amines: Formed through nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
2,3-Dichloroquinoxaline: A precursor in the synthesis of 3-Chloroquinoxalin-2-amine.
Pyrrolo[2,3-b]quinoxalines: Compounds formed from the cyclization of this compound with internal alkynes.
N-Substituted Quinoxalin-2-amines: Compounds formed through nucleophilic substitution reactions.
Uniqueness: this compound is unique due to its versatile reactivity and potential biological activities Its ability to undergo various chemical reactions and form complex heterocyclic structures makes it a valuable compound in synthetic chemistry
Propriétés
IUPAC Name |
3-chloroquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFJFBHOKPHILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355781 | |
| Record name | 3-chloroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34117-90-3 | |
| Record name | 3-chloroquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroquinoxalin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 3-Chloroquinoxalin-2-amine and propargyl bromide?
A: The reaction of this compound with propargyl bromide, catalyzed by palladium, unexpectedly yields pyrrolo[2,3-b]quinoxaline-2-carbaldehydes in the presence of wet morpholine []. This finding is significant because it presents a novel and efficient synthetic route to these valuable compounds. Pyrrolo[2,3-b]quinoxalines are of interest due to their potential biological activities.
Q2: How does the structure of this compound lend itself to the synthesis of diverse pyrrolo[2,3-b]quinoxaline derivatives?
A: The presence of the chlorine atom in the 3-position of this compound makes it susceptible to various palladium-catalyzed coupling reactions, including the Sonogashira coupling highlighted in the research []. This reactivity allows for the introduction of different substituents at the 3-position, enabling the synthesis of a diverse range of pyrrolo[2,3-b]quinoxaline derivatives. Furthermore, the research demonstrates the feasibility of using internal alkynes in this reaction, further expanding the possibilities for structural modifications []. This ability to easily modify the structure is crucial for exploring structure-activity relationships and potentially discovering new biologically active compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
